molecular formula C4H3Br2NS B3383664 4-Bromo-3-(bromomethyl)-1,2-thiazole CAS No. 4576-96-9

4-Bromo-3-(bromomethyl)-1,2-thiazole

Cat. No.: B3383664
CAS No.: 4576-96-9
M. Wt: 256.95 g/mol
InChI Key: VZLIRZJMQXIRQZ-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Heterocyclic Systems in Organic Chemistry

Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom within its aromatic ring. britannica.comslideshare.netwikipedia.org As a member of the azole family, the thiazole ring is a planar structure characterized by significant π-electron delocalization, which imparts a notable degree of aromaticity. wikipedia.orgkuey.net This aromatic character is a key feature, influencing its chemical reactivity and physical properties. kuey.net The thiazole framework is a fundamental structural motif found in a variety of biologically significant molecules, including vitamin B1 (thiamine), as well as in numerous synthetic compounds used as dyes, fungicides, and industrial chemicals. britannica.comslideshare.netslideshare.net

In organic synthesis, thiazole and its derivatives are considered valuable building blocks. slideshare.netkuey.net Their utility stems from the unique electronic properties of the ring and the potential for functionalization at various positions. The presence of the sulfur and nitrogen heteroatoms creates a polarized electronic environment that directs chemical reactions and allows for the synthesis of complex molecular architectures. Consequently, thiazole chemistry is an active area of research, particularly in the fields of medicinal and materials chemistry. kuey.netslideshare.net

Key Properties of the Thiazole Ring

Property Description Source(s)
Structure A five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. britannica.com
Aromaticity Exhibits significant aromatic character due to π-electron delocalization, which is greater than that of the analogous oxazole (B20620) ring. wikipedia.orgkuey.net
Planarity The thiazole ring system is planar. slideshare.netkuey.net
Occurrence Found in natural products like thiamine (B1217682) (vitamin B1) and synthetic compounds such as certain drugs, dyes, and agrochemicals. britannica.comslideshare.net

| Synthetic Utility | Serves as a versatile intermediate and structural core in the synthesis of pharmaceuticals and other functional organic compounds. | kuey.netslideshare.net |

Significance of Halogenation in Heterocyclic Frameworks

Halogenation is a fundamental chemical reaction in organic synthesis where one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are introduced into a molecule. jk-sci.comtestbook.combyjus.com This process is critically important for two primary reasons: it can impart new and desirable properties to the compound, and it can create versatile chemical "handles" for further synthetic transformations. jk-sci.com

When applied to heterocyclic systems, halogenation significantly expands their synthetic potential. sigmaaldrich.com The introduction of a halogen atom onto a heterocyclic ring can modify its electronic properties and provide a reactive site for subsequent reactions. jk-sci.com Halogenated heterocycles are widely used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, polymers, and agrochemicals. byjus.comsigmaaldrich.commt.com

One of the most powerful applications of halogenated heterocycles is their use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. researchgate.net In these reactions, the halogen atom serves as a leaving group that can be substituted with a wide variety of other functional groups, enabling the construction of intricate molecular frameworks. Furthermore, in the pharmaceutical industry, the addition of halogen atoms to a drug molecule can enhance its therapeutic efficacy. testbook.combyjus.com

Types of Halogenation Reactions

Reaction Type Description Substrate Example Source(s)
Electrophilic Substitution A halogen atom replaces a hydrogen atom on an aromatic ring. Aromatic compounds (e.g., benzene, thiazole) testbook.combyjus.com
Free Radical Halogenation Hydrogen atoms in saturated hydrocarbons are replaced by halogens, typically under UV light or heat. Alkanes testbook.combyjus.com

| Addition Reaction | Halogen atoms are added across a double or triple bond in an unsaturated compound. | Alkenes and Alkynes | testbook.combyjus.com |

Contextualization of 4-Bromo-3-(bromomethyl)-1,2-thiazole within Brominated Thiazole Research

The compound this compound belongs to the class of poly-brominated thiazoles, which are important precursors in modern organic synthesis. researchgate.netnih.gov Research into brominated thiazoles has focused on developing efficient and scalable synthetic methods to access this family of compounds, as they serve as key building blocks for more complex functional materials and biologically active molecules. researchgate.netacs.orglookchem.com

The specific structure of this compound is of significant synthetic interest due to the presence of two chemically distinct bromine atoms. This duality offers the potential for selective, stepwise functionalization.

The Ring Bromine (4-position): The bromine atom attached directly to the thiazole ring at the C4 position is characteristic of an aryl halide. This site is amenable to a variety of metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry for building complex molecular scaffolds.

The Bromomethyl Group (3-position): The bromomethyl group (-CH₂Br) at the C3 position is a highly reactive benzylic-type halide. This group is susceptible to nucleophilic substitution (Sₙ2) reactions. nih.gov This reactivity allows for the introduction of a wide array of functional groups, such as amines, thiols, and alkoxides, by reacting the compound with appropriate nucleophiles.

The strategic importance of this compound lies in its capacity to act as a bifunctional building block. A synthetic chemist could, for example, first perform a nucleophilic substitution at the bromomethyl group and then, in a subsequent step, use the bromo-substituted ring for a cross-coupling reaction. This controlled, site-selective reactivity makes such compounds highly valuable for the efficient construction of complex target molecules, particularly in the development of novel pharmaceutical agents and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-(bromomethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c5-1-4-3(6)2-8-7-4/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLIRZJMQXIRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608670
Record name 4-Bromo-3-(bromomethyl)-1,2-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4576-96-9
Record name 4-Bromo-3-(bromomethyl)-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 4 Bromo 3 Bromomethyl 1,2 Thiazole

Nucleophilic Substitution Reactions

The dual nature of bromination in 4-Bromo-3-(bromomethyl)-1,2-thiazole provides two primary sites for nucleophilic attack: the C4-position of the thiazole (B1198619) ring and the carbon of the bromomethyl group. The reactivity at each site is governed by different mechanistic principles.

Reactivity of the Bromine Atom on the Thiazole Ring

The bromine atom attached to the C4 position of the thiazole ring can undergo nucleophilic aromatic substitution. The thiazole ring, being a π-deficient heteroaromatic system, can facilitate the displacement of the bromide ion by a nucleophile. The reactivity of halogens on the thiazole ring is dependent on their position, with the order of reactivity generally following 5- > 2- > 4- for nucleophilic substitution. nih.gov This suggests that the bromine at the C4 position is relatively less reactive compared to other positions.

In related brominated benzo[1,2-d:4,5-d']bis( nih.govorganic-chemistry.orgthiadiazole) systems, the bromine atoms are susceptible to nucleophilic substitution by amines, such as morpholine. researchgate.net These reactions often require elevated temperatures to proceed at a reasonable rate, and the choice of solvent can significantly influence the reaction outcome. researchgate.net For this compound, similar reactivity with strong nucleophiles would be expected, leading to the formation of 4-substituted-3-(bromomethyl)-1,2-thiazoles. However, the specific conditions and yields for such transformations on this particular substrate are not extensively documented in the available literature.

Transformations of the Bromomethyl Group

The bromomethyl group at the C3 position is a highly reactive site for nucleophilic substitution, proceeding through a typical S(_N)2 mechanism. The polarization of the C-Br bond makes the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is a common feature for bromomethyl-substituted heterocyclic compounds.

For the isomeric 4-(bromomethyl)isothiazole (B1404217), the bromomethyl group readily reacts with nucleophiles such as amines, thiols, and alkoxides to yield the corresponding substituted products. For instance, reaction with ammonia (B1221849) or primary amines affords 4-(aminomethyl)isothiazoles, while reaction with thiophenols leads to 4-(arylthiomethyl) derivatives. Similarly, in studies of 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles, the bromomethyl group is shown to participate in reactions such as the Arbuzov reaction with triethyl phosphite (B83602) to form phosphonates. nih.gov This reaction, however, can sometimes lead to the reduction of the bromine atom on the thiazole ring. nih.gov

Table 1: Examples of Nucleophilic Substitution on the Bromomethyl Group of Related Thiazole Derivatives

NucleophileReagentProduct TypeReference
PhosphiteTriethyl phosphitePhosphonate nih.gov
AminesAmmonia, primary aminesAminomethyl derivative
ThiolsThiophenolsArylthiomethyl derivative
AzideSodium azideAzidomethyl derivative

Organometallic Coupling Reactions for Thiazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated thiazoles. These reactions typically involve the bromine atom on the thiazole ring as the electrophilic partner.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction enables the formation of carbon-carbon bonds between the thiazole ring and various aryl or vinyl boronic acids or their esters. nih.govtcichemicals.com In the context of dibrominated thiazoles, the regioselectivity of the coupling is a critical consideration. Generally, the C2 and C5 positions of the thiazole ring are more reactive towards Suzuki-Miyaura coupling than the C4 position. researchgate.net

For related 4-bromo-2,4'-bithiazoles, palladium-catalyzed Miyaura borylation followed by a Suzuki-Miyaura coupling (a MBSC process) has been successfully employed to introduce aryl and alkenyl substituents at the C4 position. rsc.org This suggests that despite its lower intrinsic reactivity, the C4-bromo substituent in this compound can participate in Suzuki-Miyaura couplings under appropriate catalytic conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving good yields. nih.gov

Heck and Sonogashira Coupling Strategies

The Heck reaction allows for the introduction of alkenyl groups onto the thiazole ring. nih.govbeilstein-journals.org Similar to the Suzuki-Miyaura coupling, the reactivity of the C-Br bond is dependent on its position on the ring. While specific examples for this compound are scarce, studies on other bromo-indazoles and related heterocycles demonstrate the feasibility of this transformation. nih.govbeilstein-journals.org

The Sonogashira coupling is a versatile method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is widely used for the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org In the case of di-halogenated substrates, the reaction often occurs at the more reactive halide position. libretexts.org For this compound, the bromine at the C4 position would be the expected site of coupling with a terminal alkyne. The reaction is typically carried out under mild conditions with an amine base. wikipedia.org

Table 2: Overview of Organometallic Coupling Reactions on Brominated Thiazoles

ReactionCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki-MiyauraAryl/vinyl boronic acid or esterPd catalyst (e.g., Pd(OAc)₂), ligand, baseAryl/vinyl substituted thiazole nih.govrsc.org
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, baseAlkenyl substituted thiazole nih.govbeilstein-journals.org
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, amine baseAlkynyl substituted thiazole organic-chemistry.orgwikipedia.orglibretexts.org

Electrophilic Reactions of the Thiazole Ring

The thiazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic substitution. However, reactions with strong electrophiles can occur. The presence of two deactivating bromo-substituents on the this compound ring would further decrease its reactivity towards electrophiles.

In the parent thiazole molecule, the C5 position is the most favorable site for electrophilic attack. researchgate.net This is due to the electronic effects of the sulfur and nitrogen atoms in the ring. In a related study, the bromination of a 4-(4-halophenyl)-2-methylthiazole with N-bromosuccinimide (NBS) occurred at the C5 position through an electrophilic substitution mechanism. nih.gov This suggests that if an electrophilic substitution were to occur on this compound, the C5 position would be the most likely site of reaction, provided a sufficiently reactive electrophile and forcing conditions are used.

Cycloaddition Chemistry of Thiazoles

Isothiazoles and their derivatives are known to undergo [4+2] cycloaddition reactions (Diels-Alder reactions). For instance, isothiazol-3(2H)-one 1,1-dioxides have been shown to react with various dienes. clockss.org The electron-withdrawing nature of the bromo substituent at the C4 position of this compound would likely enhance its dienophilic character, making it a potential candidate for [4+2] cycloadditions with electron-rich dienes.

Furthermore, thiazoles can participate in [3+2] cycloaddition reactions. Thiazolium azomethine ylides, for example, react with acetylene (B1199291) derivatives to form pyrrolo[2,1-b]thiazoles. acs.org While this involves the formation of a thiazolium ylide first, it highlights the potential of the thiazole ring to engage in such transformations. The presence of the bromomethyl group in this compound could potentially be exploited to first generate a thiazolium salt, which could then undergo a [3+2] cycloaddition.

A study on the cycloaddition of 1,2,3-thiadiazoles with isonitriles to yield 4,5-disubstituted thiazoles demonstrates another facet of thiazole-related cycloaddition chemistry. rsc.org Although this is a method for thiazole synthesis, it underscores the diverse cycloaddition pathways available to sulfur-nitrogen heterocyclic systems.

Table 1: Potential Cycloaddition Reactions of this compound

Reaction TypePotential ReactantPredicted Product TypeNotes
[4+2] CycloadditionElectron-rich dieneFused heterocyclic systemThe bromo substituent may enhance dienophilic character.
[3+2] CycloadditionDipolarophile (after conversion to a thiazolium ylide)Fused pyrrolo[2,1-b]thiazole derivativeThe bromomethyl group allows for the initial formation of a thiazolium salt.

Oxidative and Reductive Transformations

The oxidative and reductive stability and reactivity of this compound are influenced by the thiazole ring and the bromo substituents.

Oxidative Transformations:

Thiazole rings are generally resistant to oxidation, but the sulfur atom can be oxidized under strong conditions. For instance, oxidation of thiazole derivatives with peroxy acids can lead to the corresponding N-oxides or sulfoxides. However, the presence of bromine atoms can influence the outcome of oxidative reactions. Oxidative bromination is a known reaction for aromatic compounds, and while this compound is already brominated, further oxidation could potentially occur at other positions or on the sulfur atom, depending on the oxidant used. jalsnet.com The bromomethyl group is generally stable to oxidation, but harsh conditions could lead to the formation of an aldehyde or carboxylic acid.

Reductive Transformations:

The thiazole ring is generally stable to catalytic hydrogenation with platinum but can be reduced and desulfurized by Raney nickel. pharmaguideline.com A method for the reductive ring opening of thiazoles using sodium in liquid ammonia has also been reported, which can be useful for structural elucidation. researchgate.net For this compound, reductive conditions could lead to several outcomes. The carbon-bromine bonds are susceptible to reduction. Catalytic hydrogenation or reduction with metals like zinc could potentially lead to the debrominated product, 3-methyl-1,2-thiazole. The bromomethyl group is particularly reactive and can be reduced to a methyl group. Selective reduction of the bromomethyl group in the presence of the ring bromine would be a synthetic challenge.

A study on the synthesis of thiazole-based stilbene (B7821643) analogs showed that a bromine atom at the 5-position of a thiazole ring was reduced during an Arbuzov reaction with triethyl phosphite, highlighting the potential for reductive debromination under certain conditions. nih.gov

Mechanistic Studies of Thiazole Reactivity

Understanding the reaction mechanisms of thiazole derivatives is crucial for predicting and controlling their reactivity. While specific mechanistic studies on this compound are scarce, insights can be drawn from computational and kinetic studies on related systems.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, transition states, and the electronic properties of molecules. For thiazole derivatives, DFT calculations have been used to study their reactivity and selectivity. researchgate.net

For instance, computational studies on the reactivity of isothiazole (B42339) with dibromine and sulfuryl chloride have shown that the attack preferentially occurs at the C=C double bond. physchemres.org This suggests that in electrophilic reactions, the C4=C5 bond of this compound would be a likely site of attack. The electronic effects of the bromo and bromomethyl substituents would significantly influence the electron density and reactivity of the ring. The electron-withdrawing nature of the bromine atom at C4 would deactivate the ring towards electrophilic attack but could activate it for nucleophilic attack.

Theoretical studies on the reactivity of various substituted thiazoles have shown that the positions of substituents greatly affect the global and local reactivity descriptors. researchgate.net For this compound, the bromine at C4 and the bromomethyl group at C3 would create a unique electronic environment, influencing its frontier molecular orbitals (HOMO and LUMO) and thus its reactivity in cycloaddition and substitution reactions.

Table 2: Predicted Reactivity Based on Computational Studies of Related Thiazoles

Reactive SiteType of ReactionPredicted OutcomeRationale from Analogous Systems
C4=C5 bondElectrophilic AdditionAddition across the double bondDFT studies on isothiazole show preferential attack at the C=C bond. physchemres.org
Thiazole RingNucleophilic Aromatic SubstitutionReplacement of the bromo groupElectron-withdrawing groups can facilitate nucleophilic attack on the ring.
Bromomethyl groupNucleophilic SubstitutionDisplacement of the bromide ionThe CH2Br group is a classic electrophilic site for SN2 reactions.

Kinetic studies provide quantitative data on reaction rates and can help to elucidate reaction mechanisms. Kinetic studies on the reactions of thiazole derivatives often reveal the order of the reaction and the effect of substituents on the reaction rate.

For example, a kinetic study of the reaction of chloronitrothiazoles with sodium methoxide (B1231860) showed that the reactions are second order. sciepub.com The position of the halogen atom on the thiazole ring significantly affects the reaction rate. sciepub.com Such studies on this compound would be invaluable in understanding the relative reactivity of the two C-Br bonds. It is expected that the bromomethyl group would be significantly more reactive towards nucleophiles in an SN2 reaction compared to the vinylic bromine on the thiazole ring.

Kinetic studies on the cyclization of thioamides with 3-chloroacetylacetone to form thiazoles have also been conducted, providing insights into the formation of the thiazole ring itself. dntb.gov.ua While this pertains to the synthesis of thiazoles, the kinetic data on the rates and activation energies are fundamental to understanding the stability and reactivity of the thiazole core.

A kinetic and mechanistic study of the reaction of thionyl chloride with semicarbazones to form 1,2,3-thiadiazoles revealed a low activation energy and a highly negative entropy of activation, suggesting an ordered transition state. psu.edu Similar detailed kinetic analyses for reactions involving this compound would be necessary to fully map its reactivity profile.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo 3 Bromomethyl 1,2 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 4-bromo-3-(bromomethyl)-1,2-thiazole. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, every proton and carbon atom in the molecule can be assigned, confirming the substitution pattern of the isothiazole (B42339) ring.

A comprehensive NMR analysis provides unambiguous evidence for the structure of this compound.

¹H NMR: In a ¹H NMR spectrum, the molecule is expected to exhibit two distinct signals in a 1:2 integration ratio. A singlet corresponding to the lone proton on the isothiazole ring (H-5) would appear in the aromatic region. A second singlet, corresponding to the two protons of the bromomethyl (-CH₂Br) group, would be observed in the aliphatic region, typically shifted downfield due to the influence of the adjacent bromine atom.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, one for each unique carbon environment. This includes three signals for the isothiazole ring carbons (C-3, C-4, and C-5) and one for the bromomethyl carbon. The carbons attached to bromine (C-4 and -CH₂Br) would be significantly influenced by the halogen's electronegativity.

2D NMR: Two-dimensional NMR experiments are critical for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): A COSY spectrum establishes proton-proton couplings through bonds. For this compound, no cross-peaks are expected as there are no vicinal or geminal protons that couple with each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show a clear correlation between the H-5 ring proton and the C-5 carbon, as well as a correlation between the bromomethyl protons and the -CH₂Br carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. A NOESY spectrum could potentially show a cross-peak between the H-5 proton and the protons of the adjacent bromomethyl group, further corroborating their spatial relationship. researchgate.net

The chemical shifts observed in NMR spectra are dictated by the electronic environment of each nucleus. In this compound, the electron-withdrawing nature of the two bromine atoms and the inherent aromaticity and electronegativity of the nitrogen and sulfur heteroatoms in the isothiazole ring play a significant role. The bromine atom at C-4 strongly deshields the adjacent C-5 proton, causing its signal to appear at a relatively high chemical shift (downfield) in the ¹H NMR spectrum. The interpretation of these shifts allows for the definitive assignment of the molecular structure.

Table 1: Predicted NMR Spectroscopic Data for this compound

Analysis Position Predicted Chemical Shift (δ, ppm) Multiplicity Key HMBC Correlations
¹H NMR H-5 8.0 - 8.5 Singlet C-3, C-4
-CH₂Br 4.5 - 5.0 Singlet C-3, C-4
¹³C NMR C-3 150 - 155 - -
C-4 120 - 125 - -
C-5 145 - 150 - -

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition. The presence of two bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic cluster for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity pattern of approximately 1:2:1. HRMS analysis would verify the formula C₄H₃Br₂NS, distinguishing it from other potential compounds with the same nominal mass. mdpi.com

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion Formula Adduct Calculated m/z
C₄H₃⁷⁹Br₂NS [M]⁺ 269.8458
C₄H₃⁷⁹Br⁸¹BrNS [M+2]⁺ 271.8438

Electron ionization mass spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner, providing a "fingerprint" that reflects its structure. Analysis of these fragments helps to confirm the arrangement of atoms. For this compound, characteristic fragmentation pathways would include:

Loss of a bromine radical (·Br): The molecule could lose one of the bromine atoms, leading to a significant fragment ion.

Loss of the bromomethyl radical (·CH₂Br): Cleavage of the C-C bond between the ring and the side chain would result in the loss of the bromomethyl group, yielding an ion corresponding to 4-bromo-1,2-thiazole.

Formation of a thiazolyl-methyl cation: Loss of the bromine from the side chain could produce a stabilized carbocation.

Table 3: Predicted Mass Spectrometry Fragmentation Data

Proposed Fragment Formula Key m/z Values
Molecular Ion [C₄H₃Br₂NS]⁺ 270, 272, 274
Loss of ·Br [C₄H₃BrNS]⁺ 191, 193

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

The spectrum is expected to show absorptions corresponding to the stretching of the C-H bond of the isothiazole ring, as well as C=C and C=N stretching vibrations characteristic of the heteroaromatic system. Strong absorptions corresponding to the C-Br bonds are also anticipated in the lower frequency region of the spectrum.

Table 4: Predicted FT-IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H Stretch Aromatic C-H (on ring) 3100 - 3000
C=N Stretch Isothiazole Ring 1650 - 1550
C=C Stretch Isothiazole Ring 1550 - 1450
C-Br Stretch Bromoalkane (-CH₂Br) 700 - 550

Characteristic Absorption Bands for Functional Group Identification

While a specific experimental infrared (IR) spectrum for this compound is not extensively documented in the reviewed literature, its characteristic absorption bands can be predicted based on the analysis of its constituent functional groups: the 1,2-thiazole ring, the C-Br bond of the ring, and the bromomethyl (-CH₂Br) substituent.

The 1,2-thiazole ring, as a five-membered aromatic heterocycle, gives rise to a series of complex skeletal vibrations. General assignments for thiazole (B1198619) derivatives include ring-stretching vibrations (ν), which often involve C=C and C=N stretching, in the region of 1625–1400 cm⁻¹. researchgate.netcam.ac.uk Specifically, bands around 1619 cm⁻¹ and 1564 cm⁻¹ have been assigned to C=N stretching in thiazole-containing structures. researchgate.net C-H stretching vibrations of the thiazole ring are expected above 3000 cm⁻¹.

The bromomethyl group introduces distinct vibrational modes. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) group are anticipated in the 2975–2845 cm⁻¹ range. researchgate.net The C-H bending or deformation vibrations for this group typically appear between 1470 and 1370 cm⁻¹. researchgate.net A key diagnostic feature is the C-H wagging of the -CH₂X group (where X is a halogen), which is expected in the 1300-1150 cm⁻¹ region. chemicalbook.com

The carbon-bromine bonds are a crucial feature of the molecule. The C-Br stretching vibration for the bromomethyl group is expected to produce strong absorption bands in the lower frequency region of the spectrum, typically between 690 and 515 cm⁻¹. chemicalbook.com The C-Br bond on the thiazole ring would also absorb in this fingerprint region. The complexity of this region makes precise assignment challenging without empirical data, but the presence of strong bands here is a key indicator for bromination. researchgate.netchemicalbook.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Thiazole Ring C-HStretching (ν)> 3000Medium
Bromomethyl -CH₂-Symmetric & Asymmetric Stretching (ν)2975 - 2845Medium-Strong
Thiazole Ring C=N / C=CRing Stretching (ν)1625 - 1400Medium-Strong
Bromomethyl -CH₂-Bending / Deformation (δ)1470 - 1370Strong
Bromomethyl -CH₂BrC-H Wagging1300 - 1150Medium
Ring C-Br / -CH₂BrStretching (ν)690 - 515Strong

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

A specific crystal structure determination for this compound was not available in the surveyed literature. However, the analysis of closely related brominated thiazole derivatives provides significant insight into the structural parameters and non-covalent interactions that are likely to define its solid-state architecture. The following sections will discuss findings from relevant structures to build a comprehensive understanding.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The crystal packing of brominated thiazole derivatives is significantly influenced by a variety of non-covalent interactions, with halogen bonding emerging as a particularly critical directional force. uni.luresearchgate.net A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor). uni.lu

In the crystal structure of 2,4-diacetyl-5-bromothiazole , the packing is dominated by halogen bonding. nih.govresearchgate.net This includes both an intramolecular halogen bond between the bromine atom at position 5 and the oxygen of the acetyl group at position 4, as well as an intermolecular halogen bond between the bromine at position 5 of one molecule and the oxygen of the acetyl group at position 2 of a neighboring molecule. nih.govresearchgate.net This demonstrates the capacity of bromine on a thiazole ring to act as a potent halogen bond donor, engaging with heteroatoms like oxygen to direct molecular self-assembly.

Analysis of another related compound, 2-bromo-4-phenyl-1,3-thiazole , reveals a different set of dominant interactions. nih.gov Its crystal packing features short intermolecular S···Br contacts of 3.5402 (6) Å, which can be considered a type of halogen bond where the sulfur atom of the thiazole ring acts as the halogen bond acceptor. nih.govresearchgate.net This structure is further stabilized by π–π stacking interactions between the thiazole and phenyl rings of adjacent molecules, with a centroid-to-centroid distance of 3.815 (2) Å. nih.govresearchgate.net

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

To understand the molecular geometry of a brominated thiazole ring, the crystal structure of 2-bromo-4-phenyl-1,3-thiazole serves as an excellent reference. nih.govresearchgate.net The analysis of its bond lengths and angles provides a quantitative look at the structure of the heterocyclic core.

The thiazole ring itself is nearly planar. nih.gov In 2-bromo-4-phenyl-1,3-thiazole, the dihedral angle (the twist) between the plane of the thiazole ring and the attached phenyl ring is only 7.45 (10)°. nih.govresearchgate.net This near-coplanarity facilitates the π-system conjugation between the two rings.

The bond lengths within the thiazole ring reflect its aromatic character. For instance, the C2-S1 and C3-S1 bond distances are 1.719(3) Å and 1.743(3) Å, respectively, while the C4-C5 double bond has a length of 1.372(3) Å. researchgate.net These values are intermediate between those of pure single and double bonds, indicating electron delocalization across the ring system. The bond angles within the five-membered ring deviate from the ideal 108° of a regular pentagon, accommodating the different sizes and electronic requirements of the sulfur, nitrogen, and carbon atoms.

Table 2: Selected Bond Lengths and Angles for 2-Bromo-4-phenyl-1,3-thiazole

Data sourced from the crystallographic study of 2-Bromo-4-phenyl-1,3-thiazole. researchgate.netnih.govresearchgate.net

Bond Lengths

BondLength (Å)
Br1-C21.865 (2)
S1-C21.714 (2)
S1-C51.713 (2)
N3-C21.295 (2)
N3-C41.391 (2)
C4-C51.372 (3)

Bond Angles

AngleDegree (°)
N3-C2-S1115.39 (14)
C5-S1-C290.79 (10)
C4-N3-C2109.52 (16)
C5-C4-N3115.00 (16)
C4-C5-S1109.28 (14)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. The B3LYP functional is a popular hybrid functional that combines accuracy and computational efficiency, making it a common choice for studying organic molecules like thiazole (B1198619) derivatives. nih.gov These calculations are performed to model the electronic structure and predict various molecular properties. physchemres.org

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For thiazole derivatives, methods like DFT with the B3LYP functional are used to rearrange the atoms to achieve this minimum energy state. nih.gov

This analysis provides crucial data on bond lengths, bond angles, and dihedral angles. While specific data for 4-Bromo-3-(bromomethyl)-1,2-thiazole is not available, studies on similar molecules, such as 2-bromo-5-nitrothiazole, have successfully used DFT (B3LYP/6-311++G(d,p)) to determine these parameters and compare them with experimental X-ray diffraction data. nih.gov Such calculations would reveal the planarity of the thiazole ring and the spatial orientation of the bromomethyl and bromo substituents.

Table 1: Representative Parameters from Geometry Optimization of a Thiazole Derivative. (Note: This data is illustrative and not specific to this compound)

Parameter Description Typical Information Yielded
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms. Provides insight into bond order (single, double, triple) and strength.
**Bond Angles (°) ** The angle formed between three atoms across at least two bonds. Determines the molecule's shape and steric hindrance.
Dihedral Angles (°) The angle between two intersecting planes, defined by sets of three atoms. Describes the conformation of the molecule, such as the rotation around single bonds.
Zero-Point Energy The lowest possible energy that a quantum mechanical system may have. A fundamental output of frequency calculations used to correct the total energy.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govmdpi.com

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the ground state. mdpi.com In computational studies of thiazole derivatives, the HOMO is often delocalized over the thiazole ring and electron-donating groups, while the LUMO is localized on electron-accepting parts of the molecule. nih.gov For this compound, the bromine atoms would be expected to significantly influence the energies and distribution of these orbitals.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Thiazole. (Note: Data is generalized from studies on related compounds and is for illustrative purposes only)

Orbital Energy (eV) Significance
HOMO ~ -6.5 to -7.5 Indicates electron-donating capability. Higher energy suggests stronger donation.
LUMO ~ -1.5 to -2.5 Indicates electron-accepting capability. Lower energy suggests stronger acceptance.
Energy Gap (ΔE) ~ 4.0 to 5.0 Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using colors to indicate different potential values. Red regions signify areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. Green areas are neutral.

For thiazole derivatives, MEP maps typically show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, identifying them as nucleophilic centers. The hydrogen atoms and electron-withdrawing groups, like bromine, would likely create regions of positive potential. This analysis is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Predictive Modeling of Reactivity and Selectivity

The data obtained from quantum chemical calculations can be used to predict a molecule's reactivity. Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical potential, hardness, softness, and electrophilicity index, provide a quantitative measure of a molecule's stability and reactivity.

Furthermore, local reactivity can be predicted using Fukui indices, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For instance, in a study on the reactivity of isothiazolinone derivatives with bromine, DFT calculations and Fukui indices were used to show that the attack occurred preferentially at the C=C double bond. physchemres.org A similar analysis for this compound would pinpoint which of the carbon or bromine atoms is the most likely site for various chemical reactions.

Molecular Dynamics Simulations for Intramolecular Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While often applied to large biological systems, MD can also be used for smaller organic molecules to investigate their conformational flexibility and intramolecular dynamics.

For a molecule with a flexible side chain like the bromomethyl group in this compound, MD simulations could model its rotational freedom and preferred orientations relative to the thiazole ring. Such simulations provide insight into the dynamic behavior of the molecule in different environments (e.g., in a vacuum or in a solvent), which complements the static picture provided by geometry optimization. Studies on other complex thiazole derivatives have utilized MD simulations to understand their conformational changes and interactions. researchgate.net

Applications As Synthetic Intermediates and in Materials Science

Building Blocks for Complex Heterocyclic Systems

The dual functionality of 4-Bromo-3-(bromomethyl)-1,2-thiazole makes it a potentially valuable intermediate in the synthesis of more complex heterocyclic systems. The bromomethyl group at the C3 position is highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of side chains by reacting it with nucleophiles such as amines, thiols, or alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively.

Simultaneously, the bromo group at the C4 position of the isothiazole (B42339) ring is well-suited for participation in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This reactivity enables the formation of carbon-carbon bonds, allowing for the connection of the isothiazole core to other aromatic or heteroaromatic rings. The differential reactivity of the two bromine sites could allow for sequential, selective functionalization, providing a strategic route to complex, multi-substituted isothiazole derivatives and fused-ring systems. While many thiazole (B1198619) derivatives are used in this manner, specific examples starting from this compound are not detailed in available literature.

Precursors for Advanced Organic Materials

The isothiazole ring is an electron-deficient heterocycle, a characteristic that is often sought after in the design of advanced organic materials for electronic applications.

Components in Organic Electronics (e.g., Semiconductors, Dyes)

Isothiazole-containing compounds are explored for their potential use as building blocks for organic semiconductors and dyes. thieme-connect.com The electron-withdrawing nature of the isothiazole nucleus can be harnessed to tune the electronic properties (HOMO/LUMO energy levels) of conjugated molecules. By incorporating this unit into a larger π-conjugated system, typically through cross-coupling reactions at the C4-bromo position, materials with specific electron-accepting capabilities can be designed. These materials could potentially function as n-type semiconductors in organic field-effect transistors (OFETs) or as acceptor components in organic photovoltaic (OPV) cells. Furthermore, derivatization of the isothiazole core can lead to the synthesis of novel dyes with tailored absorption and emission properties for applications such as dye-sensitized solar cells (DSSCs). nih.gov

Monomers for Polymer Synthesis

The bifunctional nature of this compound suggests its potential as a monomer for the synthesis of novel polymers. Polymerization could proceed through various mechanisms. For instance, polycondensation reactions utilizing both the C4-bromo and C3-bromomethyl groups could lead to the formation of conjugated polymers incorporating the isothiazole unit into the main chain. Such polymers are of interest in the field of organic electronics. Benefiting from properties like electron deficiency, rigidity, and high planarity, thiazole-containing polymers have been investigated for their photovoltaic performance.

Ligand Design in Coordination Chemistry

Heterocyclic compounds containing both nitrogen and sulfur, such as isothiazoles, are of significant interest in coordination chemistry. researchgate.netresearchgate.net The nitrogen atom of the isothiazole ring can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate bond. The specific substitution pattern on this compound allows for further modification to create more complex multidentate ligands. For example, the bromomethyl group can be used as a handle to attach other coordinating moieties, leading to the formation of bidentate or tridentate ligands. These ligands can then be used to synthesize metal complexes with tailored catalytic, magnetic, or photophysical properties. While the coordination chemistry of 1,3-thiazoles is well-established, that of isothiazoles is a less explored but growing field. thieme-connect.comresearchgate.net

Future Directions in 4 Bromo 3 Bromomethyl 1,2 Thiazole Research

Development of Novel and Efficient Synthetic Routes

The development of new and efficient synthetic methodologies for obtaining 4-Bromo-3-(bromomethyl)-1,2-thiazole is a cornerstone for its broader application. Current synthetic strategies often rely on the bromination of pre-existing isothiazole (B42339) or thiazole (B1198619) rings. For instance, the synthesis of the isomeric 4-(bromomethyl)isothiazole (B1404217) can be achieved through the bromination of isothiazole derivatives using reagents like N-bromosuccinimide (NBS). A multi-step synthesis has also been reported for the analogous 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles, which involves the initial formation of a 2-methylthiazole, followed by sequential bromination at the 5-position of the ring and on the methyl group using NBS under different conditions. nih.gov

Future research in this area will likely focus on several key aspects to improve efficiency, safety, and scalability.

Key Future Research Areas in Synthesis:

Direct C-H Functionalization: Investigating direct and selective C-H bromination of a suitable 3-methyl-1,2-thiazole precursor could offer a more atom-economical and streamlined synthesis, avoiding the need for pre-functionalized starting materials.

Catalytic Bromination: Exploring novel catalytic systems, potentially involving transition metals or organocatalysts, for the selective bromination of the 3-methyl group and the C4-position of the 1,2-thiazole ring could lead to milder reaction conditions and higher yields.

Green Chemistry Approaches: The use of more environmentally benign brominating agents and solvents will be a critical consideration. researchgate.net This includes exploring alternatives to traditional brominating agents and utilizing greener solvent systems to minimize environmental impact.

Exploration of Undiscovered Reactivity Profiles

The presence of two bromine atoms in this compound—one on the aromatic ring and one on the methyl group—presents a rich playground for exploring diverse and potentially undiscovered reactivity profiles. The bromomethyl group is highly susceptible to nucleophilic substitution reactions, a characteristic that has been widely exploited in the functionalization of similar heterocyclic systems.

Future investigations into the reactivity of this compound are expected to move beyond simple nucleophilic displacements and explore more complex and selective transformations.

Potential Areas for Reactivity Exploration:

Orthogonal Functionalization: A key area of future research will be the development of selective methods to functionalize the two bromine positions independently. This could involve leveraging the different reactivity of the aryl bromide and the benzyl (B1604629) bromide-like moiety to introduce a variety of substituents in a controlled manner.

Cross-Coupling Reactions: While the aryl bromide at the C4-position is a prime candidate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the development of conditions that are chemoselective for this position over the bromomethyl group will be crucial.

Radical Reactions: The bromomethyl group can serve as a precursor for radical generation. Future studies could explore its participation in various radical-mediated reactions, such as atom transfer radical addition (ATRA) or single electron transfer (SET) processes, to form novel carbon-carbon and carbon-heteroatom bonds.

Ring Transformation Reactions: Investigating the potential for ring-opening and rearrangement reactions of the 1,2-thiazole core under specific conditions could lead to the discovery of novel heterocyclic scaffolds.

Advanced In Situ Spectroscopic Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. The application of advanced in-situ spectroscopic techniques to the synthesis and reactions of this compound represents a significant future research direction. Techniques like in-situ NMR, FT-IR, and Raman spectroscopy can be employed to track the progress of bromination reactions or subsequent functionalization steps. researchgate.net

Future Applications of In Situ Spectroscopy:

Mechanistic Elucidation: By monitoring the reaction profile, researchers can identify key intermediates and transition states, leading to a deeper understanding of the reaction mechanism. For instance, in-situ NMR could be used to observe the stepwise bromination of a 3-methyl-1,2-thiazole precursor.

Reaction Optimization: Real-time data allows for the rapid optimization of reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize byproduct formation.

Kinetic Studies: Detailed kinetic data can be extracted from in-situ measurements, providing a quantitative understanding of the reaction rates and the factors that influence them.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and efficiency. nih.govnih.gov The integration of these technologies into the synthesis and derivatization of this compound is a promising avenue for future research.

Continuous flow processes can enable the safe handling of hazardous reagents and the precise control of reaction conditions, which is particularly relevant for exothermic bromination reactions. nih.gov Automated synthesis platforms, on the other hand, can be programmed to perform multi-step reaction sequences, allowing for the rapid generation of a library of derivatives for screening purposes. nih.govsigmaaldrich.comyoutube.com

Table 1: Potential Advantages of Integrating Modern Technologies

TechnologyPotential Advantages for this compound Research
Flow Chemistry Enhanced safety for bromination reactions, improved heat and mass transfer, potential for telescoped multi-step syntheses, and ease of scalability. uc.pt
Automated Synthesis Rapid generation of derivative libraries for structure-activity relationship (SAR) studies, high-throughput reaction screening and optimization, and increased reproducibility. researchgate.netresearchgate.net

Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov The application of these methods to the design of functionalized derivatives of this compound holds significant potential for accelerating the discovery of new molecules with desired properties.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of the different positions on the thiazole ring and to study the mechanisms of various reactions. Molecular docking studies can be employed to design derivatives that bind to specific biological targets, such as enzymes or receptors. mdpi.com

Future Computational Approaches:

Predictive Reactivity Models: Developing computational models that can accurately predict the site-selectivity of reactions on the this compound scaffold will guide synthetic efforts.

Virtual Screening: Creating virtual libraries of derivatives and using computational screening methods to identify compounds with high predicted activity for a particular application will streamline the discovery process.

Structure-Property Relationship Studies: Using computational methods to understand how different substituents on the thiazole ring influence the electronic and steric properties of the molecule will aid in the rational design of new functional materials.

Q & A

Q. What are the established synthetic routes for 4-Bromo-3-(bromomethyl)-1,2-thiazole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves bromination of a thiazole precursor. For example, bromomethyl groups can be introduced using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄) . Microwave-assisted synthesis, as demonstrated in thiazole derivatives, enhances reaction efficiency by promoting intramolecular cyclization via hydrogen bonding with electrophilic carbons . Key conditions include:
  • Solvent choice (e.g., DMF or ethanol for polar intermediates).
  • Temperature control (reflux for 4–18 hours, depending on substrate stability).
  • Catalyst use (e.g., glacial acetic acid for Schiff base formation in related triazole-thiadiazole systems) .
    Yields (~65%) are typical but may vary with steric hindrance from the bromomethyl group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromomethyl protons at δ 4.2–4.5 ppm and thiazole ring carbons at 160–170 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles between thiazole and adjacent groups. Planarity deviations (<0.03 Å) indicate minimal ring distortion .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 255–265 for brominated thiazoles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing bromomethyl groups to thiazole systems?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., over-bromination or ring degradation). Strategies include:
  • Kinetic Control : Short reaction times (≤6 hours) and low temperatures (0–5°C) to limit radical-mediated side products .
  • Protecting Groups : Use of acetyl or tert-butyl groups to shield reactive sites during bromination .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve electrophilic substitution efficiency .
    Comparative TLC monitoring and quenching with ice water (to precipitate intermediates) are recommended for real-time optimization .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?

  • Methodological Answer : X-ray studies of analogous bromothiazoles reveal:
  • Hydrogen Bonds : C-H···N/O interactions (2.8–3.1 Å) stabilize layered structures .
  • π-π Stacking : Thiazole and aromatic rings form parallel-displaced stacks (centroid distances ~3.7 Å), enhancing thermal stability .
  • Halogen Bonding : Br···S/N contacts (2.8–3.0 Å) contribute to supramolecular frameworks .
    These interactions impact solubility (e.g., reduced in non-polar solvents) and melting points (141–143°C in related compounds) .

Q. How can biological activity assays be designed for this compound, given its structural similarity to bioactive thiazoles?

  • Methodological Answer : Prioritize assays based on known activities of brominated heterocycles:
  • Antimicrobial Screening : Broth microdilution (MIC ≤50 µg/mL against S. aureus or E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ profiling) .
  • Enzyme Inhibition : Docking studies with triazole-thiadiazole targets (e.g., COX-2 or β-lactamases) .
    Structure-activity relationships (SAR) should focus on bromine’s electronegativity and methylene linker flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.